molecular formula C29H30N2O4 B11627825 4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11627825
M. Wt: 470.6 g/mol
InChI Key: CPVJDOBNKSJETK-IMVLJIQESA-N
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Description

4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The conditions for these reactions vary, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: It may have potential as a pharmaceutical agent, either as a drug itself or as a precursor to other drugs.

    Industry: Its chemical properties could make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one exerts its effects depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, altering their activity and thereby affecting biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C29H30N2O4

Molecular Weight

470.6 g/mol

IUPAC Name

(4E)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-propan-2-ylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H30N2O4/c1-5-35-24-13-12-23(15-19(24)4)27(32)25-26(22-10-8-21(9-11-22)18(2)3)31(29(34)28(25)33)17-20-7-6-14-30-16-20/h6-16,18,26,32H,5,17H2,1-4H3/b27-25+

InChI Key

CPVJDOBNKSJETK-IMVLJIQESA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(C)C)/O)C

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(C)C)O)C

Origin of Product

United States

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